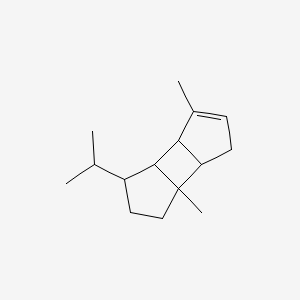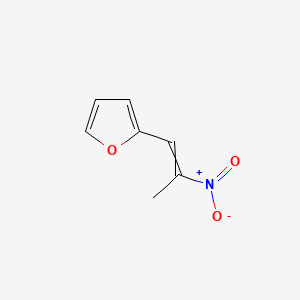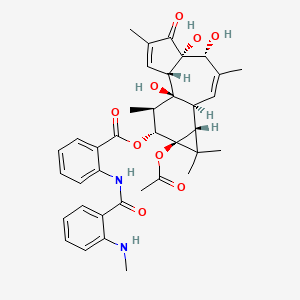
Milliamine H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Milliamine H is a natural product found in Euphorbia milii with data available.
科学的研究の応用
Milliamine H and I: Peptide Esters from Euphorbia Milii
Marston and Hecker (1984) isolated two diesters of the diterpene alcohol 20-deoxy-5ζ-hydroxyphorbol, named milliamines H and I, from Euphorbia milii. This compound contains a 2-[2-(methylamino)benzoyl]aminobenzoyl dipeptide moiety, showing weak irritant activities (Marston & Hecker, 1984).
Molluscicidal Activity of Milliamines
Zani, Marston, Hamburger, and Hostettmann (1993) discovered milliamines, including milliamine L, from Euphorbia milii var. hislopii. These compounds exhibited significant molluscicidal activity, particularly milliamine L, which showed high potency at a concentration of 4 nM (Zani et al., 1993).
Analytical Procedures for Milliamine L
Nascimento and Zani (1999) developed a chromatographic method for quantifying milliamine L in crude latex, a potent molluscicidal substance. This method supports the standardization of latex in terms of active components, considering its potential as an alternative to synthetic molluscicides (Nascimento & Zani, 1999).
Euphorbia Milii: Source of Milliamines
Marston and Hecker (1983) isolated ingenol esters, including milliamines A-G, from Euphorbia milii. These compounds showed varying degrees of irritant activity, with some not promoting tumor growth in mice (Marston & Hecker, 1983).
特性
CAS番号 |
91197-53-4 |
|---|---|
分子式 |
C37H42N2O9 |
分子量 |
658.7 g/mol |
IUPAC名 |
[(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-4,8,12,12,15-pentamethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[[2-(methylamino)benzoyl]amino]benzoate |
InChI |
InChI=1S/C37H42N2O9/c1-18-16-24-28-34(5,6)37(28,48-21(4)40)31(20(3)35(24,45)27-17-19(2)30(42)36(27,46)29(18)41)47-33(44)23-13-9-11-15-26(23)39-32(43)22-12-8-10-14-25(22)38-7/h8-17,20,24,27-29,31,38,41,45-46H,1-7H3,(H,39,43)/t20-,24+,27+,28-,29-,31-,35-,36+,37-/m1/s1 |
InChIキー |
HRUJEWFJYODYPE-YAJLYFIVSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4([C@@H](C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |
正規SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |
同義語 |
milliamine H |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



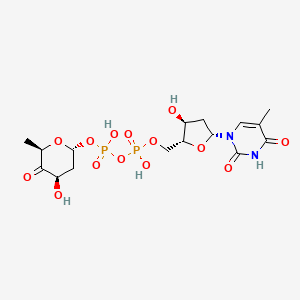


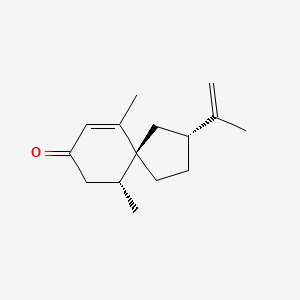
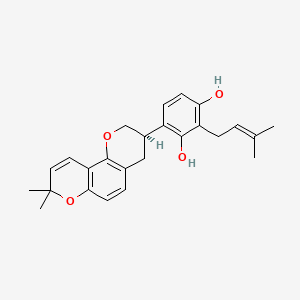
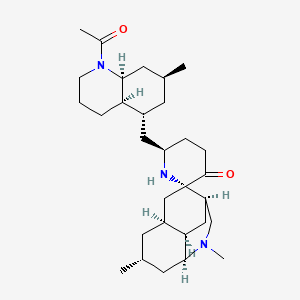
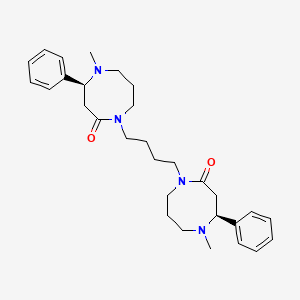
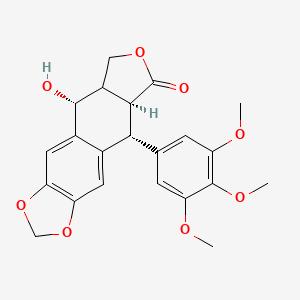
![(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1203134.png)
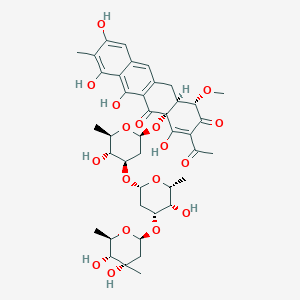
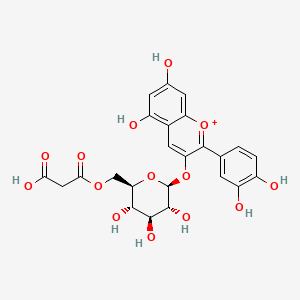
![[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid](/img/structure/B1203139.png)
